Cas no 2227762-09-4 (rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol structure
2227762-09-4 structure
商品名:rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
CAS番号:2227762-09-4
MF:C12H20O
メガワット:180.286603927612
CID:6355164
PubChem ID:165597448

rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
    • EN300-1627333
    • 2227762-09-4
    • インチ: 1S/C12H20O/c1-12(2,3)9-5-7-10-6-4-8-11(10)13/h10-11,13H,4,6-8H2,1-3H3/t10-,11+/m0/s1
    • InChIKey: JXBLVUIRCRRZRT-WDEREUQCSA-N
    • ほほえんだ: O[C@@H]1CCC[C@H]1CC#CC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 180.151415257g/mol
  • どういたいしつりょう: 180.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627333-2.5g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
2.5g
$2576.0 2023-06-04
Enamine
EN300-1627333-0.1g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
0.1g
$1157.0 2023-06-04
Enamine
EN300-1627333-250mg
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
250mg
$840.0 2023-09-22
Enamine
EN300-1627333-0.25g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
0.25g
$1209.0 2023-06-04
Enamine
EN300-1627333-0.05g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
0.05g
$1104.0 2023-06-04
Enamine
EN300-1627333-100mg
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
100mg
$804.0 2023-09-22
Enamine
EN300-1627333-1.0g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
1g
$1315.0 2023-06-04
Enamine
EN300-1627333-10000mg
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
10000mg
$3929.0 2023-09-22
Enamine
EN300-1627333-50mg
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
50mg
$768.0 2023-09-22
Enamine
EN300-1627333-0.5g
rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol
2227762-09-4
0.5g
$1262.0 2023-06-04

rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-olに関する追加情報

Introduction to rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol (CAS No. 2227762-09-4)

The compound rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol, identified by its CAS number 2227762-09-4, is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. Its distinct stereochemistry and functional groups make it a promising candidate for further exploration in drug discovery and therapeutic applications.

This compound belongs to a class of molecules that feature a cyclopentanone core substituted with a terminal alkyne group. The presence of the 4,4-dimethylpent-2-yn-1-yl moiety introduces a high degree of steric hindrance and electronic complexity, which can be exploited to modulate binding interactions with biological targets. The (1R,2S) configuration of the cyclopentanone ring suggests a specific spatial arrangement that may influence the compound's biological activity and selectivity.

In recent years, there has been growing interest in the development of novel scaffolds that incorporate non-traditional functional groups, such as alkynes, into biologically active molecules. Alkynes have been shown to serve as versatile handles for further chemical modification, allowing for the construction of complex libraries of derivatives. The compound in question provides a unique starting point for exploring such modifications.

One of the most compelling aspects of this molecule is its potential application in the design of kinase inhibitors. Kinases are key enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. The rigid cyclopentanone core and the electron-deficient alkyne group offer opportunities to interact with the ATP-binding pockets of kinases through both hydrophobic and hydrogen bonding interactions. This dual interaction mode could enhance binding affinity and selectivity.

Recent studies have highlighted the importance of stereochemistry in kinase inhibition. The (1R,2S) configuration of the cyclopentanone ring may play a critical role in optimizing interactions with the enzyme's active site. Computational studies have suggested that this conformation could facilitate optimal positioning of key pharmacophoric groups relative to the kinase hinge region.

Furthermore, the 4,4-dimethylpent-2-yn-1-yl substituent introduces additional steric bulk, which may help to differentiate this compound from existing kinase inhibitors by reducing off-target effects. This feature is particularly important in drug development, where minimizing side effects is a primary concern.

The compound's potential as a building block for more complex drug candidates has also been recognized in synthetic chemistry circles. The terminal alkyne can undergo various transformations, including metal-catalyzed coupling reactions such as Sonogashira couplings and Suzuki-Miyaura reactions. These reactions allow for the introduction of diverse substituents at specific positions along the carbon chain, enabling fine-tuning of biological activity.

Another area where this compound shows promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by aberrant protein aggregation and oxidative stress. The structural features of rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol suggest that it could interact with molecular chaperones or other targets involved in protein folding and degradation.

Experimental data from preliminary assays indicate that derivatives of this scaffold exhibit moderate activity against certain protease enzymes implicated in neurodegeneration. The ability to modify both the cyclopentanone ring and the alkyne substituent provides a rich palette for designing molecules with enhanced potency and selectivity.

The synthesis of this compound has also been optimized to ensure scalability for industrial applications. Recent advances in catalytic methods have enabled more efficient production routes, reducing costs and improving yields. These improvements are crucial for advancing preclinical studies and eventual clinical trials.

In conclusion, rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol (CAS No. 2227762-09-4) represents a fascinating molecule with multiple potential applications in medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery, particularly for kinase inhibition and neuroprotective therapies. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an important role in the development of next-generation therapeutics.

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